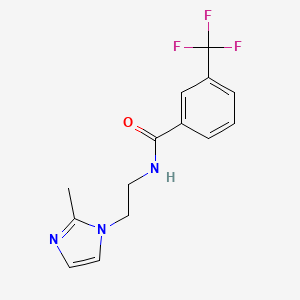

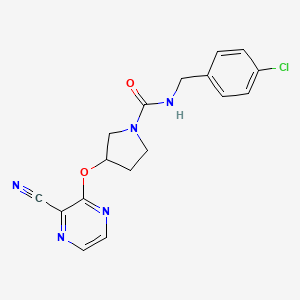

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is commonly found in various natural and synthetic compounds . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a trifluoromethyl group, and a benzamide moiety. These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the trifluoromethyl group, and the benzamide moiety. The imidazole ring can act as a nucleophile in various reactions, while the trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the trifluoromethyl group, and the benzamide moiety could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the chemical structure , have been investigated for their cardiac electrophysiological activity. These compounds, including those with a 1H-imidazol-1-yl moiety, demonstrated potency in in vitro Purkinje fiber assays, indicating potential as class III electrophysiological agents. This finding suggests their utility in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

The imidazoline derivatives, which share a structural motif with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, have shown to act as effective corrosion inhibitors. These compounds demonstrate significant efficiency in protecting carbon steel against corrosion in acidic environments, highlighting their importance in industrial applications (Cruz et al., 2004).

Anticorrosion Properties

Research on imidazolium ionic liquids, incorporating imidazolyl groups, found that these compounds possess excellent anticorrosion properties. When added to poly(ethylene glycol), these ionic liquids significantly reduced friction and wear in steel/Cu-Sn alloy contacts, proposing their use as high-performance lubricants with anticorrosion capabilities (Cai et al., 2012).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. This research aims to understand the role of methyl functionality and non-covalent interactions in gelation, indicating the potential application of these compounds in creating stable gels for various uses (Yadav & Ballabh, 2020).

Antimicrobial Activity

Thiosemicarbazide derivatives, utilized as precursors for synthesizing heterocyclic compounds including imidazoles, have been assessed for their antimicrobial activities. This underscores the potential of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Angiotensin II Receptor Antagonists

A series of N-(biphenylylmethyl)imidazoles, exhibiting a similar core structure, were identified as potent, orally active antihypertensives by acting as angiotensin II receptor antagonists. This discovery opens pathways for treating hypertension with compounds having imidazolyl motifs (Carini et al., 1991).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-10-18-5-7-20(10)8-6-19-13(21)11-3-2-4-12(9-11)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLLDHTHBYZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)

![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)

![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)